(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
is a complex organic molecule. It has a molecular formula of C31H41NO3 . The structure of the compound includes a cyclopenta[a]phenanthren-3-one core, which is a common structural motif in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple chiral centers . It contains a cyclopenta[a]phenanthren-3-one core, which is a tricyclic structure common to many steroids . The compound also contains an acetyl group (COCH3) and a hydroxy group (OH), both of which can participate in various chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, based on its structure, it can be inferred that it might undergo reactions typical of ketones, alcohols, and esters. For instance, the hydroxy group might be involved in acid-base reactions, and the acetyl group might undergo nucleophilic acyl substitution reactions .Scientific Research Applications
Structural Analysis and Chemical Properties
One study focused on the crystal structure of a closely related compound, demonstrating the importance of such analyses in understanding the physical and chemical properties of steroid analogs. This type of research provides foundational knowledge that can be applied in the synthesis of new compounds with potential therapeutic applications (Ketuly, Hadi, & Ng, 2009).
Therapeutic Research and Potential Applications
In another study, components structurally related to the compound were identified in the stem bark of Zanthoxylum zanthoxyloides , a medicinal herb used in African traditional medicine. This research aimed to explore the anti-sickling properties of these components, demonstrating the compound's potential application in treating sickle cell anemia, a genetic hematological condition. The study highlighted the importance of traditional medicinal plants as sources of bioactive compounds for developing new therapeutic agents (Olushola-Siedoks et al., 2020).
Safety and Hazards
Future Directions
The future research directions for this compound could involve elucidating its synthesis and reactions, determining its physical and chemical properties, and exploring its potential biological activities. Further studies could also investigate its safety profile and possible applications in various fields .
Mechanism of Action
Target of Action
The primary target of this compound is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. It plays a crucial role in regulating gene expression and affecting cellular function.
Mode of Action
This compound acts as a Selective Progesterone Receptor Modulator (SPRM) . It binds to the progesterone receptor, thereby inhibiting PR-mediated gene expression and interfering with progesterone activity in the reproductive system . This interaction leads to changes in the function of cells that express the progesterone receptor.
Biochemical Pathways
The compound’s interaction with the progesterone receptor affects various biochemical pathways. It can suppress the growth of uterine leiomyomatosis , a condition characterized by benign tumors in the uterus. Furthermore, by inhibiting or delaying ovulation and affecting endometrial tissue, it can be used as an emergency contraception .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the context of uterine leiomyomatosis, the compound may lead to a reduction in tumor size . As an emergency contraceptive, it can prevent pregnancy by delaying or inhibiting ovulation and affecting the endometrium .
Properties
IUPAC Name |
(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,17-18,23H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODSNSLNRWYAX-FYQPLNBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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